

An In-Depth Technical Guide to 2,6-Dibromo-4-n-propylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dibromo-4-n-propylaniline**

Cat. No.: **B080166**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dibromo-4-n-propylaniline**, a halogenated aromatic amine. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes available information and provides context based on structurally related compounds. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, highlighting both what is known and where opportunities for further investigation lie.

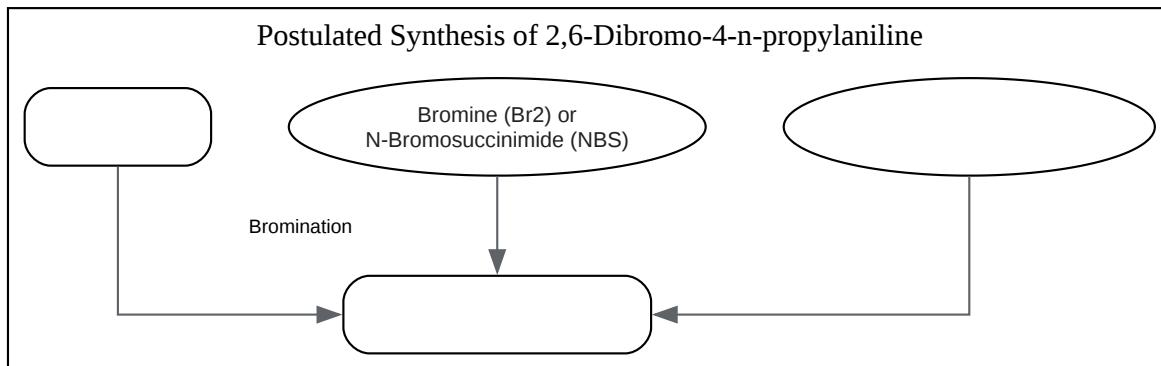
Chemical and Physical Properties

2,6-Dibromo-4-n-propylaniline, with the CAS Number 10546-64-2, is a disubstituted aniline. [1][2] The presence of two bromine atoms ortho to the amine group, along with an n-propyl group at the para position, significantly influences its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of **2,6-Dibromo-4-n-propylaniline**

Property	Value	Source
CAS Number	10546-64-2	[1] [2]
Molecular Formula	C ₉ H ₁₁ Br ₂ N	[1] [2]
Molecular Weight	293.00 g/mol	[2]
Melting Point	55-57 °C	[1]
Boiling Point	No data available	
Appearance	Not specified; likely a solid at room temperature	
Solubility	No quantitative data available. Expected to have low solubility in water and higher solubility in organic solvents.	

Note on Solubility: While specific solubility data for **2,6-Dibromo-4-n-propylaniline** is not available, halogenated anilines generally exhibit low solubility in water due to their hydrophobic nature. They are typically soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.


Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2,6-Dibromo-4-n-propylaniline** are not readily found in the surveyed literature. However, general methods for the synthesis of related di-brominated anilines can provide a foundational approach. A common strategy involves the direct bromination of a substituted aniline.

Postulated Synthetic Pathway

A plausible synthetic route to **2,6-Dibromo-4-n-propylaniline** would involve the direct bromination of 4-n-propylaniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the n-propyl group, bromination would be expected to occur at the two ortho positions.

To control the reaction and avoid over-bromination, the reactivity of the aniline may need to be moderated. This is often achieved by acetylation of the amino group to form an amide, followed by bromination and subsequent hydrolysis of the amide to regenerate the amine.[3]

[Click to download full resolution via product page](#)

Caption: Postulated synthetic pathway for **2,6-Dibromo-4-n-propylaniline**.

Example Experimental Protocol (Adapted from related syntheses)

The following is a generalized protocol for the dibromination of an aniline, which could be adapted for the synthesis of **2,6-Dibromo-4-n-propylaniline**. This is a hypothetical procedure and requires optimization and safety assessment.

Materials:

- 4-n-propylaniline
- Bromine or N-Bromosuccinimide (NBS)
- Acetic acid or a suitable inert solvent
- Sodium thiosulfate solution
- Sodium bicarbonate solution

- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Dissolve 4-n-propylaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in a well-ventilated fume hood.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in the same solvent (or NBS portion-wise) to the stirred aniline solution. The molar ratio of bromine/NBS to aniline should be approximately 2:1 for dibromination.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
- Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.

Spectroscopic Data

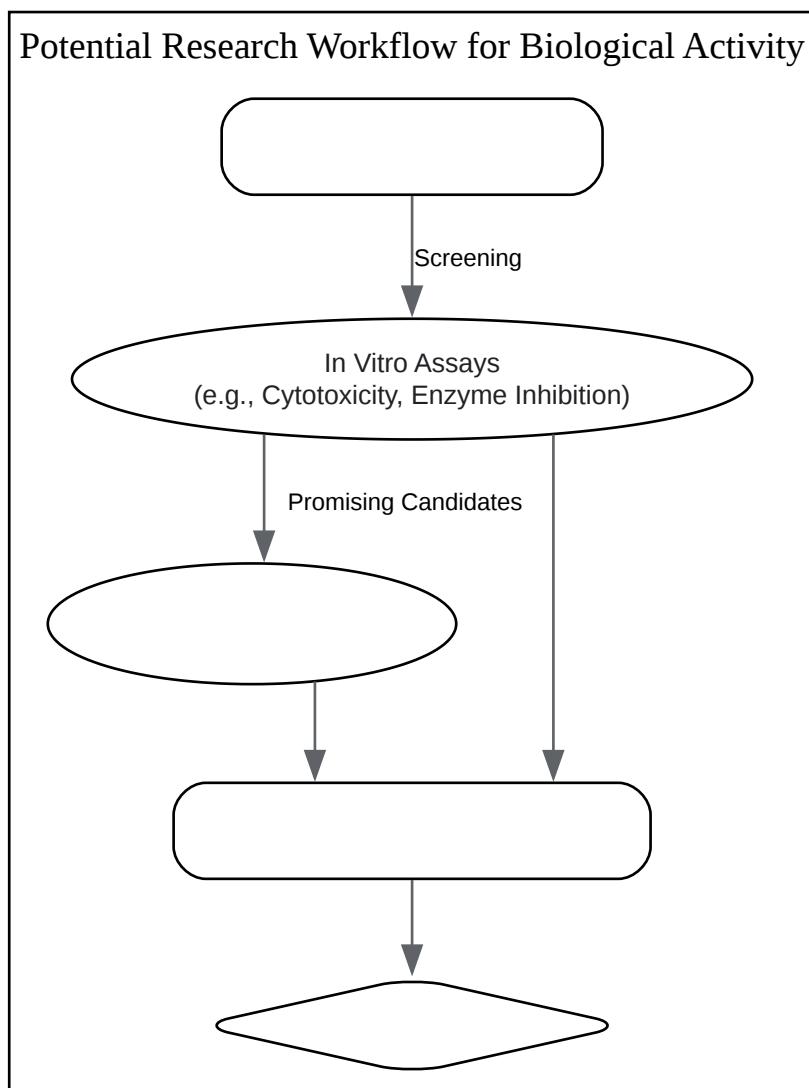
Specific spectroscopic data (NMR, IR, MS) for **2,6-Dibromo-4-n-propylaniline** is not readily available in public databases. However, characteristic spectral features can be predicted based

on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2,6-Dibromo-4-n-propylaniline**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (2H) appearing as a singlet in the region of δ 7.0-7.5 ppm.- Protons of the n-propyl group: a triplet for the CH₂ adjacent to the ring, a sextet for the central CH₂, and a triplet for the terminal CH₃.- A broad singlet for the NH₂ protons.
¹³ C NMR	<ul style="list-style-type: none">- Six distinct signals for the aromatic carbons, with the carbons attached to bromine showing characteristic shifts.- Three signals for the n-propyl group carbons.
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations of the aromatic ring and the alkyl chain.- C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.- C-N stretching vibration around 1250-1350 cm⁻¹.- C-Br stretching vibration in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ratio of approximately 1:2:1).

Biological Activity and Signaling Pathways


There is no specific information in the reviewed literature regarding the biological activity, signaling pathways, or toxicological profile of **2,6-Dibromo-4-n-propylaniline**. However, substituted anilines are a class of compounds with a wide range of biological activities.

Some substituted anilines have been investigated for their potential as:

- Antitumor agents: Certain anilinoquinazoline derivatives have shown antiproliferative activity. [4]
- Kinase inhibitors: Substituted aniline pyrimidine derivatives have been explored as inhibitors of kinases such as Mer and c-Met.[5][6]
- PDK1 inhibitors: 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent kinase 1 (PDK1).[7]

It is important to note that the toxicity of substituted anilines can vary significantly depending on the nature and position of the substituents.[8] A common toxicological concern with anilines is the induction of methemoglobinemia.[8]

Given the lack of specific data, any investigation into the biological effects of **2,6-Dibromo-4-n-propylaniline** would require dedicated *in vitro* and *in vivo* studies.

[Click to download full resolution via product page](#)

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

2,6-Dibromo-4-n-propylaniline is a chemical compound for which fundamental identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, specific and reproducible synthetic protocols, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide, based on the properties of structurally similar compounds, offers a starting point for researchers. Further experimental investigation is necessary to fully characterize this

molecule and explore its potential applications in various fields of chemical and biological sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. calpaclab.com [calpaclab.com]
- 3. quora.com [quora.com]
- 4. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2,6-Dibromo-4-n-propylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080166#2-6-dibromo-4-n-propylaniline-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com